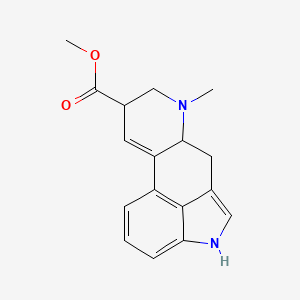

D-Lysergic acid methyl ester

Description

The exact mass of the compound Methyl 9,10-didehydro-6-methylergoline-8beta-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157966. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality D-Lysergic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Lysergic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19/h3-6,8,11,15,18H,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHDWLRHUJZABX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4579-64-0 | |

| Record name | Methyl lysergate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Ergot's Enigma: A Technical Guide to the History and Discovery of Lysergamides

Abstract

This technical guide provides a comprehensive exploration of the history and discovery of lysergamides, a class of psychoactive compounds derived from ergot alkaloids. Intended for researchers, scientists, and drug development professionals, this document delves into the seminal discoveries, synthetic evolution, and pharmacological intricacies of these molecules. From the historical context of ergotism to the pioneering work of Albert Hofmann and the modern landscape of novel lysergamide analogs, this guide offers a detailed narrative grounded in scientific literature. It encompasses a thorough examination of the synthetic pathways to lysergic acid and its derivatives, an analysis of their structure-activity relationships, and a deep dive into their complex interactions with serotonergic and dopaminergic systems. Through detailed protocols, quantitative data, and visual representations of molecular pathways, this guide aims to serve as an authoritative resource for understanding the multifaceted nature of lysergamides and their continuing significance in neuroscience and pharmacology.

From Ancient Scourge to Pharmacological Treasure: The Ergot Alkaloids

The story of lysergamides is inextricably linked to the ergot fungus, Claviceps purpurea, a parasitic organism that infects rye and other grains.[1] For centuries, ergot was known as a dreaded poison, responsible for devastating epidemics of ergotism, a condition characterized by bizarre mental disturbances and painful peripheral vasoconstriction, historically known as "St. Anthony's Fire."[1][2] The earliest records of ergot's effects can be traced back to ancient Chinese and Greek texts, where it was noted for its use in obstetrics to induce labor.[3] It wasn't until the 16th century that the German physician Adam Lonitzer formally documented its use by midwives.[1][4]

The transition of ergot from a feared toxin to a source of valuable pharmaceuticals began in the early 20th century. In 1906, the isolation of ergotoxine, a mixture of ergot alkaloids, marked a significant milestone.[1][4] This was followed by Arthur Stoll's isolation of ergotamine in 1918, the first chemically pure ergot alkaloid, which found widespread use in treating migraines.[1][4] Subsequent research led to the discovery of ergonovine in 1935, a potent oxytocic agent used to control postpartum hemorrhage.[1][4] These early discoveries laid the groundwork for a deeper investigation into the chemical constituents of ergot, ultimately leading to the synthesis of the most famous lysergamide of all.

The Serendipitous Synthesis and Discovery of Lysergic Acid Diethylamide (LSD)

The pivotal moment in the history of lysergamides arrived in 1938 at the Sandoz laboratories in Basel, Switzerland.[5][6][7] The Swiss chemist Albert Hofmann, while investigating derivatives of lysergic acid with the aim of creating a circulatory and respiratory stimulant, synthesized the 25th compound in his series: lysergic acid diethylamide, abbreviated as LSD-25.[5][7][8] Initial pharmacological testing of LSD-25 revealed no significant stimulant properties, and the compound was shelved.[5]

Five years later, in April 1943, a "peculiar presentiment" led Hofmann to re-synthesize LSD-25.[5][9] During the final stages of the synthesis, he accidentally absorbed a small amount of the substance, likely through his fingertips.[5][10] He soon experienced a "remarkable restlessness, combined with a slight dizziness" and a "dreamlike state" characterized by "an uninterrupted stream of fantastic pictures, extraordinary shapes with intense, kaleidoscopic play of colors."[9]

Intrigued by this experience, three days later, on April 19, 1943—a day now famously known as "Bicycle Day"—Hofmann intentionally ingested what he presumed to be a very small dose: 250 micrograms.[7][9] His bicycle ride home that day became the world's first intentional acid trip, a profound and reality-altering experience that unequivocally demonstrated the extraordinary psychoactive potency of LSD.[8][9] Hofmann's meticulous documentation of his experiences paved the way for decades of scientific inquiry into the therapeutic potential and neurological effects of lysergamides.[5]

The Chemical Core: Synthesis of Lysergic Acid and its Amide Derivatives

The synthesis of lysergamides hinges on the availability of their common precursor, lysergic acid. Historically, lysergic acid was obtained through the hydrolysis of naturally occurring ergot alkaloids like ergotamine.[11] However, the challenges associated with fungal cultivation and extraction spurred the development of total synthetic routes.

Total Synthesis of (±)-Lysergic Acid: Landmark Strategies

The first total synthesis of racemic lysergic acid was a landmark achievement in organic chemistry, accomplished by R.B. Woodward and his team at Harvard University in 1954.[11][12][13] This complex, multi-step synthesis has since been followed by numerous other approaches, each with its own strategic innovations.

-

The Woodward Synthesis (1954): This classic synthesis involved the construction of the tetracyclic ergoline core through a series of intricate steps, including the formation of a key tricyclic intermediate known as Uhle's ketone.[5][13] A critical step was the introduction of the nitrogen atom at the C4 position, followed by cyclization to form the D ring.[5] The final stages involved hydrolysis of a nitrile group and dehydrogenation to yield lysergic acid.[5][14]

-

The Hendrickson Synthesis (2004): This more convergent approach utilized a Suzuki coupling reaction to connect a 4-bromoindole derivative with a pyridine-based fragment, followed by an intramolecular cyclization to form the D ring.[5][11][12]

-

Recent Advances: More recent synthetic strategies have focused on improving efficiency and modularity. For instance, a six-step synthesis reported in 2023 employs a coupling, dearomatization, and cyclization of a halopyridine with a 4-haloindole derivative.[15][16] This approach, which utilizes an intramolecular Heck reaction, allows for the synthesis of lysergic acid analogs with novel substitution patterns.[15]

From Acid to Amide: The Final Synthetic Step

The conversion of lysergic acid to its various amide derivatives is a crucial step in the synthesis of compounds like LSD. This transformation typically involves the activation of the carboxylic acid group of lysergic acid, followed by reaction with the desired amine.

This protocol is a conceptual illustration of the amide coupling process and should be interpreted within the context of a properly equipped chemical laboratory and with all necessary safety precautions.

Materials:

-

d-Lysergic acid

-

Trifluoroacetic anhydride or Phosphorus oxychloride (POCl₃)

-

Diethylamine

-

Anhydrous, aprotic solvent (e.g., acetonitrile, chloroform)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Chromatography supplies (e.g., silica gel, alumina)

Procedure:

-

Activation of Lysergic Acid:

-

A solution of d-lysergic acid in an anhydrous, aprotic solvent is cooled in an ice bath under an inert atmosphere.

-

An activating agent, such as trifluoroacetic anhydride or phosphorus oxychloride, is added dropwise to the solution.[17] This reaction forms a highly reactive mixed anhydride or acid chloride intermediate. The choice of activating agent is critical; for instance, trifluoroacetic anhydride provides a convenient method for this conversion.[17]

-

-

Amide Formation:

-

To the solution containing the activated lysergic acid derivative, a solution of diethylamine in the same solvent is added slowly.[17] The reaction is typically stirred at low temperature for a period of time to allow for the formation of the amide bond.

-

-

Workup and Purification:

-

The reaction mixture is then subjected to an aqueous workup to remove unreacted reagents and byproducts.

-

The crude product, which contains a mixture of d-lysergic acid diethylamide and its inactive diastereomer, d-isolysergic acid diethylamide, is extracted into an organic solvent.

-

Purification is achieved through column chromatography, typically on silica gel or alumina, to separate the two isomers.[18]

-

-

Isomerization (Optional):

-

The isolated d-isolysergic acid diethylamide can be converted to the psychoactive d-lysergic acid diethylamide by treatment with a base, such as alcoholic potassium hydroxide.[18]

-

Causality in Reagent Selection: The use of peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has become a modern alternative for amide bond formation.[11][19][20] HATU is favored for its high coupling efficiency, rapid reaction rates, and its ability to suppress racemization, which is particularly important when working with chiral molecules like lysergic acid.[11][19][20][21]

Structure-Activity Relationships and the Modern Lysergamide Landscape

The fundamental tetracyclic ergoline structure of lysergamides offers several positions for chemical modification, leading to a wide array of analogs with diverse pharmacological profiles.

Key Structural Features for Psychoactivity

-

The Diethylamide Moiety: The N,N-diethylamide group at the C8 position is crucial for the potent psychoactivity of LSD.[4] Modifications to this group generally lead to a decrease in potency.

-

The D-Ring Double Bond: The double bond between C9 and C10 in the D-ring is essential for hallucinogenic activity.[4] Saturation of this bond, as seen in dihydro-LSD, results in a non-hallucinogenic compound.[4]

-

Substitution at N6: The methyl group at the N6 position can be replaced with other small alkyl groups, such as ethyl (ETH-LAD) or allyl (AL-LAD), while retaining or even increasing potency in some cases.[2][22]

-

Substitution at N1: Acylation at the N1 position of the indole ring has led to a new class of lysergamides, many of which are believed to be prodrugs for LSD.[6][20][23] Examples include 1P-LSD (1-propionyl-LSD) and 1V-LSD (1-valeroyl-LSD).[6][20][23][24]

A New Generation of Lysergamides

In recent years, a number of novel lysergamide analogs have emerged as "research chemicals." These compounds often feature modifications at the N1 and N6 positions and are of significant interest to researchers studying the structure-activity relationships of psychedelics.

| Compound | N1-Substituent | N6-Substituent | Notes |

| LSD | H | CH₃ | The prototypical lysergamide. |

| LSA (Ergine) | H | CH₃ | Amide (NH₂) instead of diethylamide. Found in morning glory seeds. Mildly psychoactive with sedative effects.[25][26] |

| 1P-LSD | Propionyl | CH₃ | A prodrug for LSD.[23] |

| AL-LAD | H | Allyl | A potent analog of LSD.[2] |

| ETH-LAD | H | Ethyl | A potent analog of LSD, reportedly more potent than LSD in some assays.[13][22] |

| LSZ | H | CH₃ | Azetidide instead of diethylamide. |

| 1V-LSD | Valeroyl | CH₃ | A prodrug for LSD.[6][23][24] |

Pharmacological Mechanisms: A Symphony of Receptor Interactions

The profound psychological effects of lysergamides are primarily mediated by their interaction with the serotonin (5-hydroxytryptamine, 5-HT) receptor system, particularly the 5-HT₂A receptor.[27][28] However, their pharmacology is complex, involving interactions with a variety of other receptor subtypes, which contributes to their unique and multifaceted effects.[7][28]

The Central Role of the 5-HT₂A Receptor

Lysergamides act as agonists or partial agonists at the 5-HT₂A receptor.[27] The psychedelic potency of these compounds is strongly correlated with their binding affinity for this receptor.[27] Activation of 5-HT₂A receptors, which are highly expressed in the cerebral cortex, is thought to disrupt normal patterns of brain activity and connectivity, leading to the characteristic alterations in perception, cognition, and mood.[15]

Downstream Signaling Cascades

The activation of the 5-HT₂A receptor by a lysergamide agonist initiates a cascade of intracellular signaling events. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[29] However, it can also signal through a β-arrestin-dependent pathway.[10][30]

-

The Gq/11 Pathway: Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[29] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[31] This cascade of events ultimately leads to the modulation of neuronal excitability and gene expression.

-

The β-Arrestin Pathway: β-arrestins are proteins that can bind to activated GPCRs, leading to receptor desensitization and internalization.[21][32] However, they can also act as signaling scaffolds, initiating G-protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK.[8][9][24] There is evidence to suggest that the hallucinogenic effects of LSD may require β-arrestin 2.[2][10]

Receptor Binding Profiles: A Comparative Overview

The following table summarizes the binding affinities (Ki, nM) of several key lysergamides for a range of serotonin, dopamine, and adrenergic receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | LSD | LSA (Ergine) | AL-LAD | ETH-LAD |

| Serotonin | ||||

| 5-HT₁ₐ | 9.8 | 10.2 | - | - |

| 5-HT₂ₐ | 2.9 | 55 | 1.6 | 1.1 |

| 5-HT₂₋ | 1.7 | 28 | - | - |

| 5-HT₂C | 1.1 | 117 | - | - |

| 5-HT₆ | 6.3 | - | - | - |

| 5-HT₇ | 5.6 | - | - | - |

| Dopamine | ||||

| D₁ | 49 | - | - | 22.1 |

| D₂ | 1.6 | 141 | - | 4.4 |

| D₃ | - | - | - | - |

| Adrenergic | ||||

| α₁ₐ | 19 | - | - | - |

| α₂ₐ | 18 | - | - | - |

Analytical Characterization of Lysergamides

The identification and quantification of lysergamides and their metabolites in various matrices are crucial for both forensic and research purposes. A variety of analytical techniques are employed for this purpose.

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for the separation of lysergamides from complex mixtures.[3][14][27]

-

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides highly sensitive and specific detection and structural elucidation of lysergamides and their impurities.[3][14]

-

Spectroscopic Methods: Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are powerful tools for the definitive structural characterization of these compounds.[24]

The choice of analytical method often depends on the specific research question, the matrix being analyzed, and the required level of sensitivity and specificity.[19][38]

Conclusion and Future Directions

The journey of lysergamides, from their origins in a toxic fungus to their synthesis in the laboratory and their profound effects on the human mind, represents a fascinating chapter in the history of science and medicine. The initial serendipitous discovery of LSD's psychoactive properties by Albert Hofmann opened a door to a new understanding of brain function and consciousness. While the societal and political landscape surrounding these compounds has been tumultuous, the scientific community is once again exploring their therapeutic potential for a range of psychiatric disorders.

The continued development of novel synthetic routes to lysergic acid and its analogs, coupled with advanced analytical and pharmacological techniques, is enabling a more nuanced understanding of their structure-activity relationships and mechanisms of action. The ability to fine-tune the pharmacological properties of lysergamides, potentially separating therapeutic effects from hallucinogenic ones, holds immense promise for the future of neuropsychiatric drug development. As research in this field continues to evolve, the legacy of the ergot alkaloids and the pioneering work of early chemists and pharmacologists will undoubtedly continue to inspire new discoveries and therapeutic innovations.

References

-

HATU: The Advanced Peptide Coupling Reagent for Efficient Amide Bond Formation. (n.d.). Retrieved from [Link]

- Hofmann, A. (1980). LSD: My Problem Child. McGraw-Hill.

-

1V-LSD - Wikipedia. (n.d.). Retrieved from [Link]

- Knight, B. J., Harbit, R. C., & Smith, J. M. (2023). Six-Step Synthesis of (±)-Lysergic Acid. Journal of Organic Chemistry, 88(3), 2158–2165.

- Kim, D., et al. (2021). LSD-stimulated behaviors in mice require β-arrestin 2 but not β-arrestin 1. Scientific Reports, 11(1), 17690.

- Hofmann, A. (1978). Historical view on ergot alkaloids. Pharmacology, 16(Suppl. 1), 1-11.

-

Six-Step Synthesis of (±)-Lysergic Acid - American Chemical Society - ACS Figshare. (2023). Retrieved from [Link]

-

ETH-LAD - Wikipedia. (n.d.). Retrieved from [Link]

- Hofmann, A. (2009). LSD: My Problem Child. Oxford University Press.

-

HATU - Wikipedia. (n.d.). Retrieved from [Link]

- Pioch, R. P. (1956). U.S. Patent No. 2,736,728. U.S.

-

1P-LSD - Wikipedia. (n.d.). Retrieved from [Link]

-

AL-LAD - Wikipedia. (n.d.). Retrieved from [Link]

- Wacker, D., et al. (2017). Crystal Structure of an LSD-Bound Human Serotonin Receptor. Cell, 168(3), 377-389.e12.

- Brandt, S. D., et al. (2020). Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD). Neuropharmacology, 172, 108077.

-

Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]

- Brandt, S. D., et al. (2018). Return of the lysergamides. Part III: Analytical characterization of N6-ethyl-6-norlysergic acid diethylamide (ETH-LAD) and 1-propionyl ETH-LAD (1P–ETH-LAD). Drug Testing and Analysis, 10(2), 310-322.

- Kornfeld, E. C., et al. (1956). The Total Synthesis of Lysergic Acid. Journal of the American Chemical Society, 78(13), 3087–3114.

- González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47-72.

- Paulke, A., et al. (2013). Argyreia nervosa (Burm. f.): receptor profiling of lysergic acid amide and other potential psychedelic LSD-like compounds by computational and binding assay approaches. Journal of Ethnopharmacology, 148(2), 492-499.

-

The Serotonin Receptors: Comparing the Binding Affinity of 5 Psychedelics. (2019). Psychedelic Science Review. Retrieved from [Link]

- Cameron, L. P., & Olson, D. E. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Journal of Neuroscience, 43(45), 7546-7557.

- Watts, V. J., et al. (1995). LSD and structural analogs: pharmacological evaluation at D1 dopamine receptors. Psychopharmacology, 118(4), 401-409.

-

Ergine - Wikipedia. (n.d.). Retrieved from [Link]

-

Lecture 37: Total synthesis of Lysergic acid(Woodward & Oppolzer). (2022). YouTube. Retrieved from [Link]

- Brandt, S. D., et al. (2021). Return of the lysergamides. Part VII: Analytical and behavioural characterization of 1-valeroyl-d-lysergic acid diethylamide (1V-LSD). Drug Testing and Analysis, 14(4), 733-740.

- Stoll, A., & Hofmann, A. (1949). U.S. Patent No. 2,438,259. U.S.

- State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investig

-

Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip. (2023). YouTube. Retrieved from [Link]

- GPCR signaling via β-arrestin-dependent mechanisms. (2012). The Journal of Experimental Biology, 215(Pt 23), 4057-4065.

- Lysergic Acid Amide (LSA), an LSD Analog: Systematic Review of Pharmacological Effects, Adverse Outcomes, and Therapeutic Potentials. (2025). Cureus, 17(7), e64981.

-

Gq alpha subunit - Wikipedia. (n.d.). Retrieved from [Link]

-

Total Synthesis of Lysergic Acid (LSD Precursor): Retrosynthesis & Mechanisms (Hofmann, Woodward). (2018). YouTube. Retrieved from [Link]

-

Receptor Profiles of Lysergamides related to LSD. (2009). MAPS. Retrieved from [Link]

- Return of the lysergamides. Part VII: Analytical and behavioural characterization of 1‐valeroyl‐d‐lysergic acid diethylamide (1V‐LSD). (2021). Drug Testing and Analysis, 14(4), 733-740.

- Watts, V. J., et al. (1995). LSD and structural analogs: pharmacological evaluation at D1 dopamine receptors. Psychopharmacology, 118(4), 401-409.

-

KI values (lM) and binding-to-uptake ratios for various compounds at SERT and VMAT2. (n.d.). ResearchGate. Retrieved from [Link]

- Hartig, P. R., et al. (1985). Characterization of 125I-lysergic Acid Diethylamide Binding to Serotonin Receptors in Rat Frontal Cortex. Neuropharmacology, 24(11), 1035-1043.

-

Dopamine Receptor Affinity for Antagonists. (n.d.). ResearchGate. Retrieved from [Link]

-

Affinity values (K i in nM) at selected serotonin receptor isoforms. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Argyreia nervosa (Burm. f.): receptor profiling of lysergic acid amide and other potential psychedelic LSD-like compounds by computational and binding assay approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1V-LSD - Wikipedia [en.wikipedia.org]

- 7. pure.psu.edu [pure.psu.edu]

- 8. psychedelicreview.com [psychedelicreview.com]

- 9. peptidebridge.com [peptidebridge.com]

- 10. LSD-stimulated behaviors in mice require β-arrestin 2 but not β-arrestin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. A new synthesis of lysergic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. synarchive.com [synarchive.com]

- 14. youtube.com [youtube.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.psychonautwiki.org [m.psychonautwiki.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. HATU - Wikipedia [en.wikipedia.org]

- 20. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 21. peptide.com [peptide.com]

- 22. researchgate.net [researchgate.net]

- 23. pure.atu.ie [pure.atu.ie]

- 24. Return of the lysergamides. Part VII: Analytical and behavioural characterization of 1-valeroyl-d-lysergic acid diethylamide (1V-LSD) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Ergine - Wikipedia [en.wikipedia.org]

- 26. Lysergic Acid Amide (LSA), an LSD Analog: Systematic Review of Pharmacological Effects, Adverse Outcomes, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 28. jneurosci.org [jneurosci.org]

- 29. researchgate.net [researchgate.net]

- 30. Arresting the Development of Addiction: The Role of β-Arrestin 2 in Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. [PDF] Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid | Semantic Scholar [semanticscholar.org]

- 33. researchgate.net [researchgate.net]

- 34. LSD and structural analogs: pharmacological evaluation at D1 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. resources.tocris.com [resources.tocris.com]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. par.nsf.gov [par.nsf.gov]

Early Research on D-Lysergic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The annals of psychopharmacology are rich with tales of serendipitous discoveries and meticulous chemical explorations. Within the fascinating family of ergot alkaloids, the story of D-lysergic acid diethylamide (LSD) often overshadows its many relatives. This guide delves into the early research surrounding one such analogue: D-Lysergic acid methyl ester. While not as notorious as its diethylamide cousin, the methyl ester holds a significant place in the historical and chemical narrative of lysergic acid derivatives. This document serves as an in-depth technical exploration of its early synthesis, chemical characterization, and the nascent understanding of its pharmacological profile, placed within the context of the groundbreaking ergot alkaloid research of the mid-20th century.

Historical Context: The Dawn of Lysergamide Exploration

The story of D-lysergic acid methyl ester is intrinsically linked to the broader investigation of ergot alkaloids, a class of compounds produced by the fungus Claviceps purpurea. For centuries, ergot was known for its potent and often devastating effects, causing outbreaks of ergotism. However, by the early 20th century, scientists began to unlock its therapeutic potential.

At the forefront of this research was Sandoz Laboratories in Basel, Switzerland. Under the direction of Arthur Stoll, researchers like Albert Hofmann were tasked with isolating and characterizing the active constituents of ergot. This work led to the isolation of lysergic acid as the common nucleus of these alkaloids.[1] Hofmann's systematic investigation involved creating a series of synthetic derivatives of lysergic acid with the goal of developing analeptics—circulatory and respiratory stimulants.[1][2]

It was within this research program that, on November 16, 1938, Albert Hofmann first synthesized lysergic acid diethylamide, or LSD-25.[2] Initially, animal tests on LSD-25 were inconclusive, and the substance was set aside.[3] The focus of the Sandoz team was on compounds with potential therapeutic applications, and many derivatives of lysergic acid were created and screened.[4] It is highly probable that D-lysergic acid methyl ester was synthesized during this period of extensive exploration of lysergic acid's chemical possibilities.

Synthesis and Chemical Characterization of D-Lysergic Acid Methyl Ester

D-Lysergic acid methyl ester is a direct derivative of D-lysergic acid, featuring a methyl ester group at the C-8 position of the ergoline ring structure. Its synthesis is a fundamental example of esterification.

Synthesis Protocols

Early methods for the synthesis of D-lysergic acid methyl ester would have relied on established esterification techniques. A common and straightforward approach involves the reaction of D-lysergic acid with methanol in the presence of an acid catalyst.

Protocol: Acid-Catalyzed Esterification of D-Lysergic Acid

-

Dissolution: Suspend D-lysergic acid in an excess of anhydrous methanol.

-

Catalysis: Slowly add a strong acid catalyst, such as sulfuric acid or hydrogen chloride gas dissolved in methanol, while cooling the mixture.

-

Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating until the esterification is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Isolation: Neutralize the excess acid with a suitable base.

-

Purification: The crude D-lysergic acid methyl ester can then be purified by recrystallization or chromatography to yield the final product.

It is important to note that the conditions must be carefully controlled to avoid side reactions, such as isomerization at the C-8 position.

Chemical Properties

The chemical and physical properties of D-lysergic acid methyl ester are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈N₂O₂ | [5] |

| Molar Mass | 282.343 g/mol | [6] |

| CAS Number | 4579-64-0 | [5] |

| IUPAC Name | Methyl (6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxylate | [5] |

Early Pharmacological Assessment: A Tale of Comparative Inactivity

The primary impetus for the synthesis of lysergic acid derivatives at Sandoz was the search for new therapeutic agents.[3] However, the early pharmacological data for D-lysergic acid methyl ester is notably sparse in comparison to its amide counterparts, particularly LSD and lysergic acid amide (LSA). This scarcity of data strongly suggests that in early screenings, the methyl ester did not exhibit the potent central nervous system effects that made LSD a subject of intense scientific and, later, public interest.

Structure-Activity Relationships: The Primacy of the Amide Moiety

Early research into the structure-activity relationships (SAR) of lysergic acid derivatives quickly established the critical role of the substituent at the C-8 position in determining pharmacological activity, especially psychotropic effects. The potent hallucinogenic properties of LSD, with its diethylamide group, and the psychoactive, albeit less potent, effects of LSA, the simple amide, underscored the importance of the amide functionality for interaction with what would later be identified as serotonin receptors.[7]

It is a well-established principle in medicinal chemistry that the replacement of an amide with an ester can significantly alter a compound's biological activity. Esters are more susceptible to hydrolysis by esterases in the body, leading to a shorter duration of action. Furthermore, the electronic and steric properties of an ester are different from those of an amide, which can profoundly affect receptor binding and activation.

The prevailing view from the early research is that the methyl ester of lysergic acid was likely found to be significantly less potent as a psychoactive agent than its amide relatives. This would have led to its de-prioritization for further in-depth pharmacological investigation at the time.

In-Vitro and In-Vivo Data: A Conspicuous Absence

Exhaustive searches of the early pharmacological literature do not yield detailed in-vitro receptor binding profiles or specific in-vivo behavioral studies for D-lysergic acid methyl ester from the 1940s and 1950s. While it is generally understood that ergoline derivatives interact with serotonin, dopamine, and adrenergic receptors, the specific affinity and functional activity of the methyl ester at these sites were not a focus of early publications.[8]

The workflow for the initial screening of lysergic acid derivatives at Sandoz can be conceptualized as follows:

Caption: Early screening workflow for lysergic acid derivatives.

Conclusion: A Stepping Stone in a Larger Story

The early research on D-lysergic acid methyl ester places it as a foundational, yet pharmacologically unassuming, member of the lysergamide family. Its significance lies not in its own biological activity, but in its role as a chemical intermediate and a point of comparison that helped to elucidate the critical structure-activity relationships of this fascinating class of compounds. The stark contrast between the profound psychoactive effects of the amides (LSD and LSA) and the apparent lack thereof in the methyl ester provided early and crucial evidence for the importance of the C-8 amide moiety in conferring potent central nervous system activity.

For modern researchers, the story of D-lysergic acid methyl ester serves as a reminder of the meticulous and often iterative process of drug discovery. While it may not have been the "star" of the early ergot alkaloid research, its synthesis and preliminary evaluation were essential steps on the path to understanding the complex pharmacology of its more famous relatives. It remains a valuable reference compound and a testament to the systematic chemical exploration that characterized the golden age of pharmaceutical research.

References

- Abramson, H. A. (1959). Lysergic acid diethylamide (LSD-25): XXX. The questionnaire in a study of the subjective and objective effects of the drug. The Journal of Psychology, 47(2), 347-350.

-

Woolley, D. W. (1955). Production of abnormal (psychotic?) behavior in mice with lysergic acid diethylamide, and its partial prevention with cholinergic drugs and serotonin. Proceedings of the National Academy of Sciences, 41(6), 338-344. [Link]

-

Passie, T., Halpern, J. H., Stichtenoth, D. O., Emrich, H. M., & Hintzen, A. (2008). The pharmacology of lysergic acid diethylamide: a review. CNS neuroscience & therapeutics, 14(4), 295–314. [Link]

- Mantegani, S., Brambilla, E., Caccia, C., Fornaretto, M. G., McArthur, R. A., & Varasi, M. (1998). Ergoline derivatives: receptor affinity and selectivity. Il Farmaco, 53(8-9), 543-550.

-

Shroder, T. (2014, September 9). 'Apparently Useless': The Accidental Discovery of LSD. The Atlantic. Retrieved from [Link]

-

HistoryPod. (2020, November 16). 16th November 1938: LSD first synthesised by Swiss chemist Albert Hofmann [Video]. YouTube. [Link]

-

Wikipedia. (2024, May 15). Lysergic acid methyl ester. In Wikipedia. Retrieved from [Link]

-

Smithsonian Magazine. (2023, November 16). Discover the Origins of a Psychedelic Drug Synthesized by a Swiss Chemist Who Claimed It 'Found and Called Me'. Retrieved from [Link]

-

Halberstadt, A. L., Klein, L. M., Chatha, M., Valenzuela, L. B., Stratford, A., Wallach, J., & Brandt, S. D. (2019). Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD). Neuropharmacology, 158, 107719. [Link]

-

Wikipedia. (2024, May 17). Albert Hofmann. In Wikipedia. Retrieved from [Link]

-

Britannica. (2024, May 10). Albert Hofmann. In Encyclopædia Britannica. Retrieved from [Link]

-

PubChem. (n.d.). Methyl lysergate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl lysergate. Retrieved from [Link]

Sources

- 1. Structure and molecular orbital study of ergoline derivatives. 1-(6-Methyl-8 beta-ergolinylmethyl)imidazolidine-2,4-dione (I) and 2-(10-methoxy-1,6-dimethyl-8 beta-ergolinyl)ethyl 3,5-dimethyl-1H-2-pyrrolecarboxylate toluene hemisolvate (II) and comparison with nicergoline (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PRODUCTION OF ABNORMAL (PSYCHOTIC?) BEHAVIOR IN MICE WITH LYSERGIC ACID DIETHYLAMIDE, AND ITS PARTIAL PREVENTION WITH CHOLINERGIC DRUGS AND SEROTONIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl lysergate | C17H18N2O2 | CID 11414860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lysergic acid methyl ester - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Ergoline derivatives: receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to D-Lysergic Acid Methyl Ester: Elucidating Structure Through NMR, IR, and MS

Abstract

D-Lysergic acid methyl ester is a significant derivative of the ergoline alkaloid family, serving as a key intermediate in the synthesis of various pharmacologically active compounds and as a reference standard in analytical chemistry.[1] A definitive structural characterization is paramount for its use in research and drug development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the molecular structure of D-lysergic acid methyl ester (C₁₇H₁₈N₂O₂, Molar Mass: 282.34 g·mol⁻¹).[2] We present detailed experimental protocols, data interpretation, and the causality behind analytical choices, offering a comprehensive resource for researchers and scientists.

Introduction: The Ergoline Scaffold

D-Lysergic acid methyl ester belongs to the ergoline family, a complex tetracyclic ring system that forms the backbone of numerous natural and synthetic compounds.[3] Its rigid structure, multiple stereocenters, and diverse functional groups (indole, tertiary amine, alkene, and methyl ester) give rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is not merely an identification exercise; it is a validation of stereochemistry, purity, and structural integrity, which are critical for any subsequent application.

This guide is structured to walk the researcher through the complete spectroscopic characterization workflow, from sample preparation to final data analysis, providing both the "how" and the "why" at each step.

Molecular Structure

A clear understanding of the molecular architecture is essential before delving into the spectroscopic data. The structure with standard IUPAC numbering for the ergoline ring system is presented below. This numbering will be used for the assignment of NMR signals.

Caption: Structure of D-Lysergic Acid Methyl Ester with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of D-lysergic acid methyl ester in solution.[4] It provides detailed information about the carbon-hydrogen framework, allowing for the assignment of nearly every atom in the molecule.

Expertise & Experience: The "Why"

For a complex, rigid structure like the ergoline core, ¹H NMR provides critical information on the number of different proton environments, their neighboring protons (through spin-spin coupling), and their spatial proximity (through NOESY experiments). ¹³C NMR complements this by defining the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment and stereochemistry, making NMR essential for distinguishing between diastereomers, such as the iso form, which can be a common impurity.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of D-lysergic acid methyl ester in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is common for many organic molecules due to its good solubilizing power and relatively clean spectral window.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution, which is crucial for resolving the complex multiplets in the spectrum.[3]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

Typical parameters: 512-1024 scans, spectral width of ~220 ppm, relaxation delay of 2 seconds.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (to identify H-H couplings) and HSQC/HMBC (to correlate protons with their directly attached or long-range carbons).

Data Presentation & Interpretation

The following tables summarize the expected chemical shifts for D-lysergic acid methyl ester. These are based on published data for closely related ergoline structures and established chemical shift principles.[3]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| N1-H | ~8.10 | br s | - | Indole N-H |

| C12-H | ~7.20 | d | ~8.0 | Aromatic |

| C13-H | ~7.18 | d | ~8.0 | Aromatic |

| C14-H | ~7.05 | t | ~8.0 | Aromatic |

| C2-H | ~6.85 | s | - | Indole C2-H |

| C9-H | ~6.30 | s | - | Vinylic |

| C8-H | ~3.80 | m | - | Aliphatic |

| O-CH₃ | ~3.70 | s | - | Ester Methyl |

| C5, C7, etc. | 2.50 - 3.50 | m | - | Aliphatic Region |

| N-CH₃ | ~2.60 | s | - | N-Methyl |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C=O | ~173.0 | Ester Carbonyl |

| C11, C15 | ~135-137 | Aromatic Quaternary |

| C10 | ~130.0 | Vinylic |

| C12, C13, C14 | ~110-125 | Aromatic CH |

| C2 | ~123.0 | Indole C2 |

| C9 | ~115.0 | Vinylic |

| C3 | ~111.0 | Aromatic Quaternary |

| C7 | ~60.0 | Aliphatic CH₂ |

| O-CH₃ | ~52.0 | Ester Methyl |

| C5 | ~54.0 | Aliphatic CH |

| C8 | ~43.0 | Aliphatic CH |

| N-CH₃ | ~43.5 | N-Methyl |

-

Interpretation Notes: The downfield region (δ > 6.0 ppm) is characteristic of the aromatic indole and vinylic protons. The singlet for the ester methyl group (~3.70 ppm) and the N-methyl group (~2.60 ppm) are key identifiers. The complex aliphatic region (δ 2.5-4.0 ppm) contains the protons of the C and D rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule.

Expertise & Experience: The "Why"

For D-lysergic acid methyl ester, IR is a self-validating system. We expect to see characteristic absorption bands for the indole N-H, the ester C=O, the aromatic C=C bonds, and the aliphatic C-H bonds. The absence of a broad O-H stretch (from a carboxylic acid) and the presence of a strong C=O stretch confirm the successful esterification of lysergic acid. The exact position of these bands provides a unique "molecular fingerprint."[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal). ATR is a modern technique that requires minimal sample preparation.

-

Background Scan: Before analyzing the sample, run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.[6]

-

Sample Application: Place a small amount of the solid D-lysergic acid methyl ester powder directly onto the ATR crystal.

-

Analysis: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Initiate the scan.

-

Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹ by co-adding 16-32 scans to improve the signal-to-noise ratio.[6][7]

Data Presentation & Interpretation

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3250 | Medium, Sharp | N-H Stretch | Indole |

| ~3050 | Medium | C-H Stretch | Aromatic/Vinylic |

| ~2950-2850 | Medium | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1725 | Strong | C=O Stretch | Ester |

| ~1600 | Medium | C=C Stretch | Aromatic |

| ~1250 | Strong | C-O Stretch | Ester |

| ~1100 | Strong | C-N Stretch | Tertiary Amine |

-

Interpretation Notes: The most diagnostic peaks are the sharp N-H stretch of the indole ring around 3250 cm⁻¹ and the very strong carbonyl (C=O) stretch of the methyl ester group around 1725 cm⁻¹. The presence of both confirms the core structure.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and crucial information about its structure through fragmentation analysis.

Expertise & Experience: The "Why"

High-resolution mass spectrometry (HRMS) provides a definitive molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. For D-lysergic acid methyl ester (C₁₇H₁₈N₂O₂), the expected exact mass is 282.1368.[8] Furthermore, the fragmentation pattern observed in tandem MS (MS/MS) is highly reproducible and characteristic of the ergoline skeleton. This allows for confident identification even at trace levels and helps distinguish it from related compounds.[9][10]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.[11]

-

Infusion: The sample can be directly infused into the ESI source via a syringe pump for initial analysis.

-

Mass Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 283.14) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a product ion spectrum.[12] This reveals the fragmentation pattern.

Data Presentation & Interpretation

Table 4: High-Resolution MS Data

| Ion | Calculated m/z | Observed m/z | Assignment |

|---|

| [M+H]⁺ | 283.1441 | 283.1445 | Protonated Molecular Ion |

Proposed Fragmentation Pathway The fragmentation of the ergoline core is well-documented. The primary cleavages occur around the D-ring and the indole moiety.

Caption: Proposed ESI-MS/MS fragmentation pathway for D-Lysergic Acid Methyl Ester.

-

Interpretation Notes: The base peak in the MS1 spectrum will be the protonated molecule at m/z 283. Key fragments in the MS/MS spectrum arise from the loss of the methyl ester group (-59 Da) to give an ion at m/z 224. Further fragmentation of the tetracyclic system leads to characteristic ions at m/z 207, 181, 168, and 154, which are diagnostic for the ergoline core.[13]

Integrated Analytical Workflow

A robust characterization relies on the integration of all three techniques. The logical flow ensures that each step confirms and builds upon the last.

Sources

- 1. Buy D-Lysergic acid methyl ester | 4579-64-0 [smolecule.com]

- 2. Lysergic acid methyl ester - Wikipedia [en.wikipedia.org]

- 3. Crystallographic and NMR Investigation of Ergometrine and Methylergometrine, Two Alkaloids from Claviceps Purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rtilab.com [rtilab.com]

- 6. mse.washington.edu [mse.washington.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. D-Lysergic Acid Methyl Ester | LGC Standards [lgcstandards.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Liquid chromatography-tandem mass spectrometry determination of LSD, ISO-LSD, and the main metabolite 2-oxo-3-hydroxy-LSD in forensic samples and application in a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jeol.com [jeol.com]

- 12. academic.oup.com [academic.oup.com]

- 13. emt.oregonstate.edu [emt.oregonstate.edu]

An In-Depth Technical Guide to the Pharmacological Profile of D-Lysergic Acid Methyl Ester

Introduction: Charting the Unknowns of a Classic Scaffold

D-Lysergic acid methyl ester is a derivative of the tetracyclic ergoline alkaloid, lysergic acid. As the methyl ester of this foundational structure, it belongs to the same chemical family as the archetypal psychedelic, D-lysergic acid diethylamide (LSD).[1] Despite its close structural relationship to one of the most pharmacologically studied compounds in history, the specific pharmacological profile of D-lysergic acid methyl ester remains sparsely documented in scientific literature. Its molecular formula is C₁₇H₁₈N₂O₂, and its molecular weight is approximately 282.34 g/mol .[2]

This guide serves as a technical framework for researchers, scientists, and drug development professionals. Given the absence of comprehensive, publicly available data for D-lysergic acid methyl ester, this document will construct a predictive pharmacological profile. This is achieved by leveraging established structure-activity relationships (SAR) within the lysergamide class and by drawing direct comparisons to its well-characterized analogs, primarily LSD and lysergic acid morpholide (LSM-775).[3][4] The central thesis of this guide is that while a predictive profile can be robustly hypothesized, it simultaneously underscores the critical necessity for direct empirical validation. The experimental protocols detailed herein are designed as self-validating systems to generate the requisite data for a definitive characterization.

Pharmacodynamics: An Inferred Profile Based on Structural Analogs

The interaction of a ligand with its protein targets is the cornerstone of its pharmacological effect. For ergolines, this interaction is notoriously complex, often involving high affinity for a wide array of aminergic G-protein coupled receptors (GPCRs), including serotonin, dopamine, and adrenergic subtypes.[5]

Predicted Receptor Binding Profile

The affinity of a compound for a receptor, quantified by the inhibition constant (Kᵢ), dictates its potential for eliciting a biological response at a given concentration. The ergoline scaffold is a privileged structure for serotonin receptor binding, with modifications at the C8 position significantly influencing the binding profile.[4]

Causality of Experimental Choice: To determine a compound's binding profile, the gold-standard method is the radioligand displacement assay. This technique provides a direct measure of affinity by quantifying the ability of the test compound (LSM) to compete with a high-affinity, radiolabeled ligand for a specific receptor target. Its robustness and high throughput make it the foundational experiment for any new chemical entity targeting GPCRs.

While direct binding data for D-lysergic acid methyl ester is not available, data from the closely related lysergic acid morpholide (LSM-775) provides a valuable starting point.[6] LSM-775 demonstrates nearly equivalent affinity for human serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of LSM-775 and LSD

| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂B | 5-HT₂C |

|---|---|---|---|---|

| LSM-775 | 31.0 ± 7.4 | 29.5 ± 4.1 | - | - |

| LSD | 1.1 | 2.1 | 4.9 | 1.2 |

(Data for LSM-775 sourced from Brandt et al., 2018[6]. Data for LSD sourced from the NIMH Psychoactive Drug Screening Program and represents typical values.)

Hypothesis for D-Lysergic Acid Methyl Ester: The smaller methyl ester group at C8, compared to the bulkier diethylamide of LSD or morpholide of LSM-775, is likely to alter the binding pose within the receptor pocket. Based on general ergoline SAR, D-lysergic acid methyl ester is predicted to retain high affinity for 5-HT₂ₐ and 5-HT₁ₐ receptors, though likely with different affinity ratios compared to LSD and LSM-775. A comprehensive screen is necessary to de-risk and fully profile the compound.

Experimental Protocol: Radioligand Displacement Assay for 5-HT₂ₐ Receptor Affinity

-

Cell Culture & Membrane Preparation:

-

Culture HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

-

Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh assay buffer and determine protein concentration via a Bradford or BCA assay.

-

-

Competitive Binding Reaction:

-

In a 96-well plate, combine:

-

Receptor membranes (typically 10-20 µg protein/well).

-

Radioligand: [³H]ketanserin (a selective 5-HT₂ₐ antagonist) at a final concentration near its Kₔ (e.g., 0.5 nM).

-

Test Compound: D-Lysergic acid methyl ester at 10-12 serial dilutions (e.g., 0.1 nM to 10 µM).

-

Assay buffer to final volume (e.g., 200 µL).

-

-

Define "total binding" wells (radioligand + membranes) and "non-specific binding" wells (radioligand + membranes + a high concentration of a non-radiolabeled antagonist, e.g., 10 µM spiperone).

-

-

Incubation & Harvesting:

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing 3-4 times with ice-cold buffer to separate bound from free radioligand.

-

-

Quantification & Analysis:

-

Place filter discs into scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: Workflow for determining receptor binding affinity (Ki).

Predicted Functional Activity

Beyond binding, a compound's functional activity—whether it activates (agonist), blocks (antagonist), or has no effect on the receptor—is paramount. Furthermore, the concept of functional selectivity or biased agonism is critical for psychedelics.[5] This phenomenon occurs when a ligand preferentially activates one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[7] This bias is thought to underlie the unique qualitative effects of different serotonergic compounds.

Causality of Experimental Choice: To dissect functional activity, a panel of assays is required. A G-protein activation assay (like cAMP modulation for Gᵢ/Gₛ-coupled receptors or calcium flux for Gᵩ-coupled receptors) measures the canonical signaling pathway. A β-arrestin recruitment assay measures the key desensitization and alternative signaling pathway. Comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) across these two pathways allows for the quantification of signaling bias.

The analog LSM-775 acts as a full agonist at 5-HT₁ₐ receptors but only a partial agonist at 5-HT₂ family receptors.[6] This mixed profile is pharmacologically significant. In vivo, the potent 5-HT₁ₐ agonism of LSM-775 appears to mask the 5-HT₂ₐ-mediated head-twitch response in mice, a behavioral proxy for hallucinogenic potential.[6][8]

Table 2: Functional Activity of LSM-775 at Serotonin Receptors

| Receptor | Pathway | Activity | Potency (EC₅₀, nM) |

|---|---|---|---|

| 5-HT₁ₐ | cAMP Inhibition | Full Agonist | 1.0 |

| 5-HT₂ₐ | Ca²⁺ Mobilization | Partial Agonist | - |

| 5-HT₂B | Ca²⁺ Mobilization | Partial Agonist | - |

| 5-HT₂C | Ca²⁺ Mobilization | Partial Agonist | - |

(Data sourced from Brandt et al., 2018[6]. EC₅₀ values for 5-HT₂ subtypes were not fully determined but partial agonism was confirmed.)

Hypothesis for D-Lysergic Acid Methyl Ester: It is highly probable that D-lysergic acid methyl ester will also act as an agonist at 5-HT₂ₐ receptors. The degree of partial agonism and its bias profile are unknown. If it retains potent 5-HT₁ₐ agonism similar to LSM-775, its in vivo psychoactive effects may be attenuated compared to LSD, which has a more balanced 5-HT₁ₐ/5-HT₂ₐ profile.

Experimental Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

-

Cell Line:

-

Use a commercially available cell line (e.g., U2OS, CHO) engineered to co-express the human 5-HT₂ₐ receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger, complementary enzyme fragment (Enzyme Acceptor, EA).

-

-

Cell Plating:

-

Plate the cells in a white, clear-bottom 96-well microplate and incubate overnight to allow for adherence.

-

-

Compound Addition:

-

Prepare serial dilutions of D-lysergic acid methyl ester in assay buffer.

-

Add the diluted compound to the wells and incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

-

Signal Detection:

-

Add the detection reagent solution, which contains the substrate for the β-galactosidase enzyme.

-

Incubate at room temperature for 60 minutes. The proximity of the two enzyme fragments (due to β-arrestin recruitment) allows for the formation of a functional enzyme that hydrolyzes the substrate, producing a chemiluminescent signal.

-

-

Data Analysis:

-

Read the chemiluminescence on a plate reader.

-

Plot the signal (Relative Light Units) against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a reference full agonist like serotonin.

-

Caption: Divergent signaling pathways activated by 5-HT₂ₐ receptor agonists.

Predicted Pharmacokinetics (PK)

Pharmacokinetics describes the journey of a drug through the body: absorption, distribution, metabolism, and excretion (ADME). These parameters determine the onset, duration, and intensity of a drug's effects.

Causality of Experimental Choice: The primary determinant of a drug's duration of action is its metabolic stability. In vitro assays using liver microsomes or hepatocytes are the industry-standard first step to predict in vivo clearance. These preparations contain the key drug-metabolizing enzymes (e.g., Cytochrome P450s, esterases) responsible for chemical modification and elimination.

For LSD, oral absorption is complete, with peak plasma concentrations reached in about 1.5 hours.[9][10] Its plasma half-life is approximately 3.6 hours.[10][11]

Table 3: Human Pharmacokinetic Parameters of Oral LSD

| Parameter | Value (for 200 µg dose) |

|---|---|

| Tₘₐₓ (Time to Peak) | ~1.5 hours |

| Cₘₐₓ (Peak Concentration) | ~4.5 ng/mL |

| t₁/₂ (Half-life) | ~3.6 hours |

| Subjective Effects Duration | ~12 hours |

(Data compiled from Holze et al., 2021 and Schmid et al., 2015[10][11])

Hypothesis for D-Lysergic Acid Methyl Ester: The key structural difference between LSM and LSD is the C8 substituent: an ester versus a stable diethylamide. This has profound implications for metabolism. Esters are highly susceptible to hydrolysis by carboxylesterases, which are abundant in the liver and blood plasma.[2] Therefore, it is predicted that D-lysergic acid methyl ester will be rapidly hydrolyzed to its primary metabolite, lysergic acid, and methanol. This metabolic pathway would likely result in:

-

A significantly shorter plasma half-life compared to LSD.

-

Lower systemic exposure (AUC) of the parent compound.

-

Lysergic acid itself has poor blood-brain barrier penetration and lacks significant psychoactivity, suggesting the duration of action for the methyl ester would be considerably shorter than for LSD.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

-

Reagents:

-

Pooled Human Liver Microsomes (HLM).

-

NADPH regenerating system (cofactor for CYP450 enzymes).

-

Phosphate buffer (pH 7.4).

-

Test Compound: D-Lysergic acid methyl ester (e.g., 1 µM final concentration).

-

Positive control compounds (one high-turnover, one low-turnover).

-

-

Reaction Incubation:

-

Pre-warm HLM and the NADPH system to 37°C.

-

Initiate the reaction by adding the NADPH system to the wells containing HLM and the test compound.

-

Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Quenching:

-

Immediately stop the reaction at each time point by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate protein.

-

Analyze the supernatant for the concentration of the parent compound (D-lysergic acid methyl ester) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Calculation:

-

Plot the natural log of the percentage of parent compound remaining versus time.

-

The slope of this line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

-

This value can then be used in scaling models to predict in vivo hepatic clearance.

-

Predicted In Vivo & Psychoactive Effects

The ultimate physiological and psychological effects of D-lysergic acid methyl ester are a direct consequence of its pharmacodynamic and pharmacokinetic profiles.

-

Psychoactive Profile: Based on its predicted partial agonism at the 5-HT₂ₐ receptor, LSM is expected to produce classic psychedelic effects, including altered sensory perception and changes in mood and cognition.[2][7] However, the potency and quality of these effects may be significantly different from LSD.

-

Influence of 5-HT₁ₐ Agonism: If LSM possesses strong 5-HT₁ₐ agonist activity, similar to LSM-775, this could produce anxiolytic or calming effects that may "gate" or suppress the more intense perceptual effects mediated by 5-HT₂ₐ activation.[6] This could result in a psychoactive profile perceived as milder or qualitatively different from LSD.[12]

-

Duration of Effects: The predicted rapid metabolic clearance via ester hydrolysis suggests a much shorter duration of action than the 8-12 hours typical of LSD.[9]

Conclusion and Future Research Directions

This guide constructs a probable, yet unconfirmed, pharmacological profile for D-lysergic acid methyl ester. It is predicted to be a high-affinity 5-HT₂ₐ and 5-HT₁ₐ receptor ligand with a functional profile as a partial agonist. Its defining characteristic, when compared to LSD, is likely to be its pharmacokinetic liability due to the metabolically vulnerable methyl ester group, leading to a shorter duration of action.

Proposed Research Plan:

-

Comprehensive Receptor Profiling: Submit D-lysergic acid methyl ester to a broad panel screening service (such as the NIMH PDSP) to obtain Kᵢ values against a wide range of CNS targets, confirming its primary targets and identifying potential off-target activities.

-

Functional Characterization: Conduct a suite of in vitro functional assays for the high-affinity targets identified in the primary screen. Crucially, this must include parallel G-protein and β-arrestin assays to quantify any functional selectivity.

-

Pharmacokinetic Assessment: Perform in vitro metabolic stability assays (microsomes, hepatocytes) followed by a full in vivo pharmacokinetic study in a rodent model to determine clearance, half-life, bioavailability, and metabolite identification.

-

In Vivo Behavioral Pharmacology: Utilize rodent models, such as the head-twitch response assay, to confirm 5-HT₂ₐ-mediated in vivo activity and explore the functional consequences of its unique receptor profile.

Executing this research plan will replace prediction with data, definitively positioning D-lysergic acid methyl ester within the complex and fascinating landscape of ergoline pharmacology.

References

-

Brandt, S. D., Kavanagh, P. V., Twamley, B., et al. (2018). Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775). Drug Testing and Analysis, 10(2), 310-322. Available from: [Link]

-

Passie, T., Halpern, J. H., Stichtenoth, D. O., & Emrich, H. M. (2008). The pharmacology of lysergic acid diethylamide: a review. CNS Neuroscience & Therapeutics, 14(4), 295-314. Available from: [Link]

-

Brandt, S. D., Kavanagh, P. V., Twamley, B., et al. (2017). Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM‐775). Drug Testing and Analysis. Available from: [Link]

-

SAHMRI. (n.d.). Effects of repeated lysergic acid diethylamide (LSD) on the mouse brain endocannabinoidome and gut microbiome. Available from: [Link]

-

Jadhav, S. U., Ghatage, T. S., & Thanekar, A. M. (2021). A Brief Review of Chemistry and Pharmacology of Lysergic Acid Diethylamide. Asian Journal of Research in Pharmaceutical Sciences, 11(2), 109-114. Available from: [Link]

-

ResearchGate. (2015). Receptor binding profiles and quantitative structure-affinity relationships of some 5–substituted-N,N-diallyltryptamines. Available from: [Link]

-

Nichols, D. E. (2012). Structure–activity relationships of serotonin 5‐HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. Available from: [Link]

-

Holze, F., Vizeli, P., Müller, F., et al. (2021). Pharmacokinetics of oral LSD in humans. Neuropsychopharmacology, 46, 1156–1164. Available from: [Link]

-

Wacker, D., Wang, S., McCorvy, J. D., et al. (2017). Crystal structure of an LSD-bound human serotonin receptor. Cell, 168(3), 377-389.e12. Available from: [Link]

-

ResearchGate. (n.d.). Chemistry and Structure–Activity Relationships of Psychedelics. Available from: [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2018). Chemistry and Structure-Activity Relationships of Psychedelics. Current Topics in Behavioral Neurosciences, 36, 1-35. Available from: [Link]

-

ResearchGate. (n.d.). Structure–activity relationships of serotonin 5-HT2A agonists. Available from: [Link]

-

Holze, F., Ley, L., Müller, F., et al. (2020). Acute dose-dependent effects of lysergic acid diethylamide in a double-blind placebo-controlled study in healthy subjects. Neuropsychopharmacology, 45(1), 87-94. Available from: [Link]

-

Michon, G. (2023). Mice's Behaviour and Neural Activity Throughout Various Doses of LSD. YouTube. Available from: [Link]

-

Bloomtechz. (2025). How Does D-Lysergic Acid Methyl Ester Interact With Serotonin Receptors?. Available from: [Link]

-

Wikipedia. (n.d.). LSM-775. Available from: [Link]

-

Schmid, Y., Enzler, F., Gasser, P., et al. (2015). Pharmacokinetics and Concentration-Effect Relationship of Oral LSD in Humans. Clinical Pharmacology & Therapeutics, 98(3), 292-300. Available from: [Link]

-

ResearchGate. (n.d.). Pharmacokinetics (PK) of lysergic acid diethylamide (LSD) and.... Available from: [Link]

-

Holze, F., Vizeli, P., Müller, F., et al. (2017). Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide in Healthy Subjects. Clinical Pharmacokinetics, 56(10), 1219-1230. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy D-Lysergic acid methyl ester | 4579-64-0 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of an LSD-bound human serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bloomtechz.com [bloomtechz.com]

- 8. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM‐7… [ouci.dntb.gov.ua]

- 9. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. blossomanalysis.com [blossomanalysis.com]

- 12. LSM-775 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of D-Lysergic Acid Methyl Ester

Preamble: Situating D-Lysergic Acid Methyl Ester in a Complex Pharmacological Landscape

D-Lysergic acid methyl ester (LSM), also known as methyl lysergate, is a semi-synthetic derivative of D-lysergic acid, the foundational chemical scaffold for the ergoline class of alkaloids.[1][2] As a member of this diverse family, LSM's mechanism of action is best understood through the lens of its structural relationship to pharmacologically complex compounds, most notably D-lysergic acid diethylamide (LSD).[3] While LSD is a potent psychedelic, LSM is reported to be non-psychoactive.[3] This critical distinction underscores the subtle yet profound impact of the C8β substituent on the ergoline backbone in determining the overall pharmacological profile. This guide provides a comprehensive technical overview of the putative mechanism of action of LSM, grounded in the established pharmacology of related ergoline derivatives. We will explore its anticipated receptor interactions, the downstream signaling cascades it likely modulates, and the detailed experimental methodologies required to empirically validate these hypotheses. For drug development professionals and researchers, this document serves as a foundational framework for investigating LSM and similar lysergic acid derivatives.

Molecular Profile and Structural-Activity Relationships (SAR) of Ergoline Alkaloids

The ergoline nucleus is a rigid, tetracyclic structure that can be conceptualized as a constrained tryptamine, allowing it to interact with a wide array of biogenic amine receptors.[4][5] The pharmacological activity of ergoline derivatives is exquisitely sensitive to the nature of the substituent at the C8β position.

-

LSM vs. LSD : The primary structural difference between LSM and the archetypal psychedelic LSD lies at this C8β position. LSM possesses a methyl ester (-COOCH₃), whereas LSD has a bulky diethylamide group (-CON(C₂H₅)₂).[3] This modification is critical. Extensive SAR studies on lysergamides indicate that the size, conformation, and hydrogen bonding capacity of the C8β amide substituent are key determinants of potent agonism at the serotonin 5-HT₂A receptor, the primary molecular target mediating the psychedelic effects of LSD.[6][7] The smaller, less conformationally complex methyl ester group in LSM is predicted to result in a significantly different binding orientation and functional activity at this receptor.

-

General Ergoline SAR : Ergoline derivatives are known to be "promiscuous" ligands, often displaying affinity for multiple serotonin (5-HT), dopamine (D), and adrenergic (α) receptor subtypes.[5][6] This promiscuity arises from the core ergoline structure mimicking endogenous neurotransmitters. It is therefore highly probable that LSM interacts with a similar spectrum of receptors, albeit with a unique affinity and efficacy profile dictated by its methyl ester substituent.

Anticipated Pharmacodynamics: A Multi-Receptor Interaction Profile

Based on the SAR of the ergoline class, LSM is hypothesized to interact with several key G-protein coupled receptors (GPCRs). The following sections outline the predicted interactions and the rationale behind them.

Serotonin (5-HT) Receptor Systems

The serotonin system is the principal target for most ergoline alkaloids.

-

5-HT₂A Receptor : This receptor is the primary target for classic psychedelics.[7] While LSM is reported to have a strong affinity for the 5-HT₂A receptor, its functional activity is likely divergent from that of LSD.[8] It may act as a partial agonist or even an antagonist at this site. This difference in functional efficacy is the most probable reason for LSM's lack of psychedelic effects.[3] The interaction with the 5-HT₂A receptor is expected to trigger the Gq/11 signaling cascade.

-

Other 5-HT Receptors : Like LSD, LSM is anticipated to bind to a variety of other 5-HT receptors, including 5-HT₁A/B/D, 5-HT₂B, and 5-HT₂C subtypes.[6] Its activity at these sites could range from agonism to antagonism, contributing to a complex overall pharmacological effect. For instance, potent 5-HT₁A agonism is known to modulate and potentially suppress 5-HT₂A-mediated effects.

Dopamine (D) Receptor Systems

Many ergolines possess significant affinity for dopamine receptors.

-

D₂-Like Receptors (D₂, D₃, D₄) : Affinity for D₂-like receptors is a common feature of ergolines.[9] It is plausible that LSM will exhibit binding at these receptors. The functional consequence of this binding (e.g., agonist, partial agonist, or antagonist activity) would require empirical determination but could contribute to potential applications outside of psychedelic research.

Adrenergic (α) Receptor Systems

Interaction with adrenergic receptors is another hallmark of the ergoline class. LSM's ergoline core suggests a likely affinity for α-adrenergic receptors, though specific subtypes and functional effects remain to be elucidated.

Data Summary: A Hypothetical Receptor Affinity Profile

Without direct experimental data, a quantitative table for LSM cannot be definitively constructed. However, for the purposes of guiding research, a comparative table outlining the known affinities of LSD and the anticipated profile for LSM is presented below. The values for LSM are hypothetical and serve to illustrate the expected differences based on SAR.

| Receptor Subtype | LSD Ki (nM) [Reference] | D-Lysergic Acid Methyl Ester (LSM) - Hypothetical Ki (nM) | Anticipated Functional Activity of LSM |

| Serotonin | |||

| 5-HT₁A | 13.8 | 10 - 100 | Partial Agonist / Agonist |

| 5-HT₂A | 2.9 | 5 - 50 | Partial Agonist / Antagonist |

| 5-HT₂C | 1.7 | 10 - 100 | Partial Agonist / Antagonist |

| Dopamine | |||

| D₁ | 132 | > 500 | Weak Affinity |

| D₂ | 24.7 | 50 - 500 | Partial Agonist / Antagonist |

| Adrenergic | |||

| α₁A | 18.3 | > 500 | Weak Affinity |

| α₂A | 113 | > 500 | Weak Affinity |

| Note: This table is for illustrative purposes. The Ki values for LSM are speculative and must be determined experimentally. LSD Ki values are representative and can vary between studies. |

Downstream Signaling Pathways: From Receptor Binding to Cellular Response